H-D-Tqa-OH
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Overview
Description
The compound H-D-Tqa-OH is a hydroxyethyl group-containing quaternary ammonium salt. Quaternary ammonium salts are widely used in various industries due to their surface-active properties and antimicrobial activities. The hydroxyethyl group enhances the hydrophilic properties of the compound, making it suitable for applications in detergents, fabric softeners, and other personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Tqa-OH involves a two-step process. Initially, mono-, di-, or tri-alkyl tertiary amines react with hydrochloric acid to form the corresponding ammonium salts. Subsequently, these salts undergo ethoxylation with ethylene oxide under mild reaction conditions. The reaction is facilitated by the presence of hydrochloric acid, which helps in opening the ethylene oxide ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The process involves continuous monitoring of temperature and pressure to maintain the desired reaction conditions. The final product is purified using techniques such as distillation and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: H-D-Tqa-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt to tertiary amines.
Substitution: The hydroxyethyl group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quaternary ammonium salts.
Scientific Research Applications
H-D-Tqa-OH has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to maintain cell membrane integrity.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
Mechanism of Action
The mechanism of action of H-D-Tqa-OH involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The hydroxyethyl group enhances the compound’s solubility, allowing it to penetrate cell membranes more effectively. This dual action makes this compound an effective antimicrobial agent .
Comparison with Similar Compounds
- Monolauryl dimethyl hydroxyethyl ammonium chloride
- Didecyl methyl hydroxyethyl ammonium chloride
- Trioctyl hydroxyethyl ammonium chloride
Comparison: H-D-Tqa-OH is unique due to its specific hydroxyethyl group, which provides enhanced hydrophilicity compared to other quaternary ammonium salts. This property makes it more effective in applications requiring high solubility and surface activity. Additionally, its antimicrobial properties are superior due to the combined action of the quaternary ammonium and hydroxyethyl groups .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
QYYIBCOJRFOBDJ-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)CC(=O)O |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
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